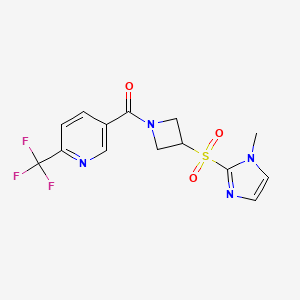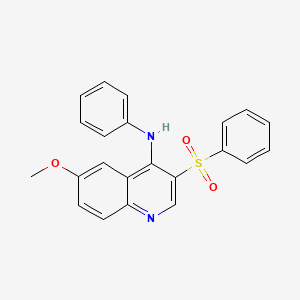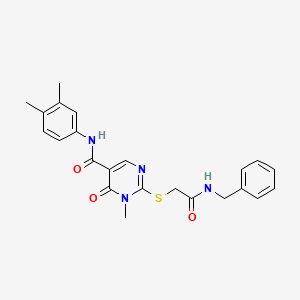![molecular formula C24H26O5 B2870445 2-[7-[(4-Tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid CAS No. 694487-57-5](/img/structure/B2870445.png)
2-[7-[(4-Tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[7-[(4-Tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid is a chemical compound that belongs to the class of chromen-2-one derivatives. It is commonly known as TUDCA, which stands for Tauroursodeoxycholic acid. TUDCA has been the subject of numerous scientific studies due to its potential therapeutic benefits in various diseases. In
Aplicaciones Científicas De Investigación
TUDCA has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to have anti-inflammatory, anti-apoptotic, and antioxidant properties, which make it a promising candidate for the treatment of liver, neurodegenerative, and metabolic disorders.
Liver Diseases: TUDCA has been shown to have hepatoprotective effects in various liver diseases, including cholestasis, non-alcoholic fatty liver disease, and liver fibrosis. It has been shown to reduce liver damage and improve liver function by reducing inflammation and oxidative stress.
Neurodegenerative Diseases: TUDCA has been shown to have neuroprotective effects in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been shown to reduce neuronal damage and improve cognitive function by reducing inflammation and oxidative stress.
Metabolic Disorders: TUDCA has been shown to have metabolic benefits in various metabolic disorders, including obesity, diabetes, and insulin resistance. It has been shown to improve glucose metabolism and insulin sensitivity by reducing inflammation and oxidative stress.
Mecanismo De Acción
TUDCA exerts its therapeutic effects by modulating various cellular pathways. It has been shown to activate the ERK and AKT signaling pathways, which are involved in cell survival and proliferation. It has also been shown to inhibit the JNK and NF-κB signaling pathways, which are involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
TUDCA has been shown to have various biochemical and physiological effects in different tissues and organs.
Liver: TUDCA has been shown to reduce liver damage and improve liver function by reducing inflammation and oxidative stress. It has also been shown to increase the expression of bile acid transporters and promote bile acid secretion.
Brain: TUDCA has been shown to reduce neuronal damage and improve cognitive function by reducing inflammation and oxidative stress. It has also been shown to increase the expression of neurotrophic factors and promote neuronal survival.
Adipose Tissue: TUDCA has been shown to improve glucose metabolism and insulin sensitivity by reducing inflammation and oxidative stress. It has also been shown to increase the expression of adiponectin, which is involved in glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TUDCA has several advantages and limitations for lab experiments.
Advantages: TUDCA is a stable compound that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its therapeutic potential has been demonstrated in various disease models.
Limitations: TUDCA has poor solubility in water, which limits its bioavailability and therapeutic efficacy. It also has a short half-life in vivo, which requires frequent dosing or sustained release formulations.
Direcciones Futuras
TUDCA has several potential future directions for research.
Liver Diseases: TUDCA has the potential to be developed as a therapeutic agent for various liver diseases, including cholestasis, non-alcoholic fatty liver disease, and liver fibrosis. Future research should focus on optimizing its dosing and delivery methods to improve its efficacy and reduce its side effects.
Neurodegenerative Diseases: TUDCA has the potential to be developed as a therapeutic agent for various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Future research should focus on identifying the optimal dose and treatment duration to maximize its neuroprotective effects.
Metabolic Disorders: TUDCA has the potential to be developed as a therapeutic agent for various metabolic disorders, including obesity, diabetes, and insulin resistance. Future research should focus on identifying the optimal dosing and delivery methods to improve its metabolic benefits.
Conclusion:
In conclusion, TUDCA is a promising compound that has potential therapeutic benefits in various diseases. Its anti-inflammatory, anti-apoptotic, and antioxidant properties make it a promising candidate for the treatment of liver, neurodegenerative, and metabolic disorders. Future research should focus on optimizing its dosing and delivery methods to improve its efficacy and reduce its side effects.
Métodos De Síntesis
TUDCA can be synthesized by the reaction of taurine with ursodeoxycholic acid. The reaction involves the use of a Lewis acid catalyst, such as boron trifluoride, and a solvent, such as dichloromethane. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified by column chromatography. The yield of TUDCA is typically around 50-60%.
Propiedades
IUPAC Name |
2-[7-[(4-tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O5/c1-14-18-10-11-20(15(2)22(18)29-23(27)19(14)12-21(25)26)28-13-16-6-8-17(9-7-16)24(3,4)5/h6-11H,12-13H2,1-5H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPOXEWPNXKWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(C)(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

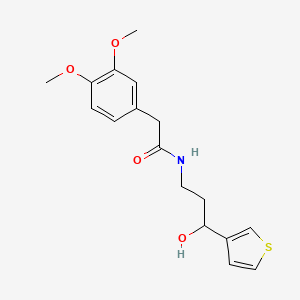
![2-(4-Trifluoromethylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B2870364.png)
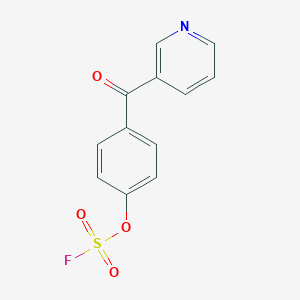
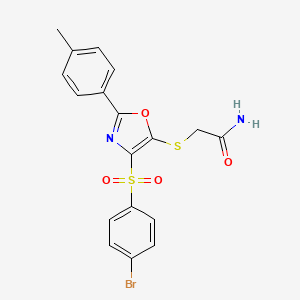


![6-(2-Fluorophenyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2870371.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2870372.png)
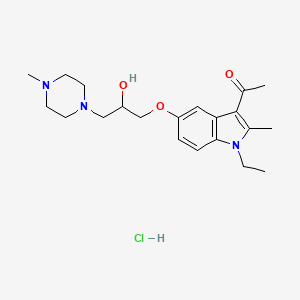
![Cyclopentyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2870375.png)
